molecular formula C8H6ClNO4S B14860199 4-Acetyl-6-formylpyridine-2-sulfonyl chloride

4-Acetyl-6-formylpyridine-2-sulfonyl chloride

Cat. No.: B14860199
M. Wt: 247.66 g/mol
InChI Key: MNYHLJUCEYJROM-UHFFFAOYSA-N
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Description

4-Acetyl-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-formylpyridine-2-sulfonyl chloride typically involves the chlorosulfonation of a precursor compound. One common method is the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like sodium chlorite (NaClO2) and sulfur dioxide (SO2) . This method is known for its efficiency and environmental friendliness.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorosulfonation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-formylpyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction Reactions: Reduction can lead to the formation of sulfinic acids.

Common Reagents and Conditions

    Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) and sulfur trioxide (SO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Result from oxidation reactions.

    Sulfinic Acids: Produced through reduction reactions.

Scientific Research Applications

4-Acetyl-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development due to its reactive sulfonyl chloride group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-formylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-6-formylpyridine-2-sulfonic acid
  • 4-Acetyl-6-formylpyridine-2-sulfonamide
  • 4-Acetyl-6-formylpyridine-2-sulfinic acid

Uniqueness

4-Acetyl-6-formylpyridine-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules.

Properties

Molecular Formula

C8H6ClNO4S

Molecular Weight

247.66 g/mol

IUPAC Name

4-acetyl-6-formylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO4S/c1-5(12)6-2-7(4-11)10-8(3-6)15(9,13)14/h2-4H,1H3

InChI Key

MNYHLJUCEYJROM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

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